

An In-depth Technical Guide to Cycloheptanecarbonitrile: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Cycloheptanecarbonitrile**

Cat. No.: **B1583664**

[Get Quote](#)

Abstract

Cycloheptanecarbonitrile, also known as cycloheptyl cyanide, is a seven-membered alicyclic nitrile that serves as a valuable intermediate in organic synthesis. Its unique combination of a flexible seven-membered carbocyclic ring and a reactive nitrile functional group makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of the core chemical properties, molecular structure, spectroscopic signature, synthesis, and reactivity of **cycloheptanecarbonitrile**, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

Cycloheptanecarbonitrile is a liquid at room temperature with properties influenced by its seven-carbon ring and polar nitrile group. The accurate characterization of these properties is fundamental for its application in synthetic chemistry, guiding decisions on reaction conditions, purification methods, and safe handling.

A summary of its key physicochemical data is presented below:

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ N	PubChem[1]
Molecular Weight	123.20 g/mol	PubChem[1]
CAS Number	32730-85-1	PubChem[1]
Appearance	Liquid	N/A
Boiling Point	Not explicitly found, but related compounds suggest it is >150°C	N/A
Density	Not explicitly found	N/A
Solubility	Expected to be slightly soluble in water, soluble in organic solvents	N/A
Refractive Index	Not explicitly found	N/A

Note: Specific experimental values for properties like boiling point and density were not available in the searched literature. Values can be estimated based on similar cycloalkane carbonitriles but should be determined experimentally for precise applications.

Molecular Structure and Spectroscopic Analysis

The structure of **cycloheptanecarbonitrile** is defined by a flexible cycloheptane ring attached to a linear nitrile group (-C≡N). The seven-membered ring is not planar and exists in a dynamic equilibrium of several conformers, primarily twist-chair and chair conformations, to minimize steric and torsional strain. This conformational flexibility can influence its reactivity and interaction with other molecules.

Caption: 2D representation of **Cycloheptanecarbonitrile**'s chemical structure.

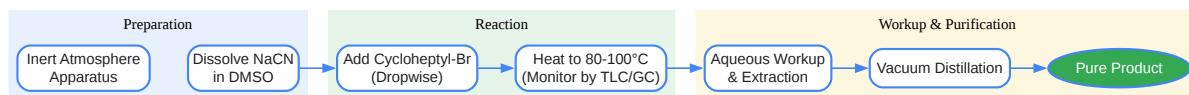
Spectroscopic Signature

Spectroscopic analysis is crucial for confirming the identity and purity of **cycloheptanecarbonitrile**.

- Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, medium-intensity absorption band corresponding to the nitrile group ($\text{C}\equiv\text{N}$) stretching vibration, typically found around $2240\text{-}2260\text{ cm}^{-1}$. The spectrum also displays C-H stretching vibrations for the cycloalkane ring just below 3000 cm^{-1} .^[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is complex due to the conformational flexibility of the seven-membered ring. It typically shows a series of broad, overlapping multiplets in the aliphatic region (approx. $1.40\text{-}1.80\text{ ppm}$) corresponding to the methylene ($-\text{CH}_2$) protons of the ring. A distinct multiplet, shifted slightly downfield (approx. $2.5\text{-}2.8\text{ ppm}$), corresponds to the single methine proton ($-\text{CH}$) directly attached to the electron-withdrawing nitrile group.^[2]
 - ^{13}C NMR: The carbon NMR spectrum will show a signal for the nitrile carbon in the $120\text{-}125\text{ ppm}$ range. The methine carbon attached to the nitrile group appears around $30\text{-}40\text{ ppm}$, while the various methylene carbons of the ring will produce several signals in the $25\text{-}35\text{ ppm}$ range.^[2]
- Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) will show the molecular ion peak (M^+) corresponding to its molecular weight ($\text{m/z} = 123$). Fragmentation patterns would involve the loss of the nitrile group and fragmentation of the cycloheptane ring.

Synthesis and Purification

While multiple synthetic routes to cycloalkanecarbonitriles exist, a common and reliable method involves the nucleophilic substitution of a cycloheptyl halide or sulfonate with a cyanide salt. The Williamson ether synthesis-analogous reaction using an alkali cyanide is a foundational method.^[3]


Example Synthetic Protocol: Nucleophilic Substitution

This protocol describes the synthesis of **cycloheptanecarbonitrile** from cycloheptyl bromide.

Core Reaction: $\text{Cycloheptyl-Br} + \text{NaCN} \rightarrow \text{Cycloheptyl-CN} + \text{NaBr}$

Step-by-Step Methodology:

- Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. The apparatus is flushed with an inert gas (e.g., nitrogen or argon).
- Reagents: Sodium cyanide (NaCN) is dissolved in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reaction: Cycloheptyl bromide is added dropwise to the stirred solution of NaCN at room temperature.
- Heating: The reaction mixture is heated to a moderate temperature (e.g., 80-100 °C) and maintained for several hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure **cycloheptanecarbonitrile**.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cycloheptanecarbonitrile | C8H13N | CID 96653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New One-Pot Methods for Preparation of Cyclohexanecarbonitrileâ€¢ Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Cycloheptanecarbonitrile: Properties, Structure, and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583664#cycloheptanecarbonitrile-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com